molecular formula C10H8ClN3O3 B8315299 Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate

Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate

Cat. No.: B8315299
M. Wt: 253.64 g/mol
InChI Key: UTAJPWYJQOWIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyrimidine ring.

Preparation Methods

The synthesis of Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with hydrazine hydrate, followed by cyclization with triethyl orthoformate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

ethyl 7-chloro-4-oxopyrimido[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H8ClN3O3/c1-2-17-10(16)6-5-12-8-4-3-7(11)13-14(8)9(6)15/h3-5H,2H2,1H3

InChI Key

UTAJPWYJQOWIAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NN2C1=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-aminopyridazine [J. Druey et al., Helv. Chim. Acta., 37, 121 (1954)] (8.20 g, 63.56 m mol) and ethyl ethoxymethylenemalonate (15.0 g, 69.4 m mol) in diphenyl ether (70 ml) was heated to distil out ethanol produced. After cooling, the mixture was diluted with n-hexane (300 ml) to precipitate the crude title product, which was dissolved in chloroform (200 ml), treated with a small amount of carbon and evaporated under reduced pressure to 50 ml. The residual solution was diluted with n-hexane (200 ml) to precipitate pure title product. Yield, 7.73 g (56%), M.p. 149°-152° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
ethyl ethoxymethylenemalonate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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